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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630 Get Quote

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-octanol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) spectroscopy data for 8-Bromo-1-octanol. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document details the experimentally observed chemical shifts, provides a standard protocol for

data acquisition, and illustrates the structural assignments through a logical relationship

diagram.

13C NMR Spectral Data
The 13C NMR spectrum of 8-Bromo-1-octanol provides eight distinct signals, corresponding

to the eight carbon atoms in its aliphatic chain. The chemical shifts are influenced by the

electronegative bromine and oxygen atoms, which cause a downfield shift (to a higher ppm

value) for adjacent carbons. This effect diminishes with increasing distance from the

substituent.

The reported 13C NMR spectral data for 8-Bromo-1-octanol, recorded in deuterochloroform

(CDCl3), is summarized in the table below.[1] The assignments have been made based on the

known effects of the hydroxyl and bromo functional groups on the chemical shifts of adjacent

carbon atoms.

Table 1: 13C NMR Chemical Shifts for 8-Bromo-1-octanol
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Carbon Atom Chemical Shift (δ) in ppm Assignment Rationale

C1 62.95

Attached to the highly

electronegative hydroxyl

group, resulting in the most

downfield shift among the sp3

carbons.

C2 32.71

Beta to the hydroxyl group,

showing a significant downfield

shift.

C3 25.65 Gamma to the hydroxyl group.

C4 29.23
Methylene carbon in the

middle of the chain.

C5 28.73
Methylene carbon in the

middle of the chain.

C6 28.09 Gamma to the bromine atom.

C7 32.78

Beta to the bromine atom,

showing a significant downfield

shift.

C8 34.04

Attached to the electronegative

bromine atom, resulting in a

strong downfield shift.

Solvent: CDCl3. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Experimental Protocol for 13C NMR Spectroscopy
The following section details a standard methodology for the acquisition of a proton-decoupled

13C NMR spectrum for a liquid sample such as 8-Bromo-1-octanol.

Sample Preparation
Approximately 50-100 mg of 8-Bromo-1-octanol is accurately weighed and dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
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The solution is transferred to a standard 5 mm NMR tube.

The NMR tube is capped and carefully inverted several times to ensure a homogenous

solution.

NMR Instrument Parameters
A standard 400 MHz (or higher) NMR spectrometer is typically used for data acquisition. The

following are representative instrument settings:

Observed Nucleus: 13C

Proton Decoupling: Broadband decoupling (e.g., Waltz-16) is applied during acquisition to

simplify the spectrum to singlets for each carbon.

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is used.

Acquisition Time (d1): A relaxation delay of 2 seconds is set to allow for adequate relaxation

of the carbon nuclei between pulses.

Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) are

co-added to achieve an adequate signal-to-noise ratio, owing to the low natural abundance

of the 13C isotope.[2]

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is used to

ensure all carbon signals are captured.

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25

°C).

Data Processing
The acquired Free Induction Decay (FID) is processed with an exponential multiplication

(line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

A Fourier Transform is applied to the processed FID to convert the time-domain data into the

frequency-domain spectrum.
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The resulting spectrum is phase-corrected manually.

The baseline of the spectrum is corrected to be flat.

The spectrum is calibrated by setting the CDCl3 solvent peak to its known chemical shift of

77.16 ppm.

Peak picking is performed to identify the chemical shifts of all signals.

Visualization of Structure and Chemical Shifts
The following diagram illustrates the logical relationship between each carbon atom in the 8-
Bromo-1-octanol molecule and its corresponding 13C NMR chemical shift.

Figure 1: Structure of 8-Bromo-1-octanol with 13C NMR assignments.

Conclusion
The 13C NMR spectrum is an essential tool for the structural elucidation and purity assessment

of 8-Bromo-1-octanol. The distinct chemical shifts observed for each of the eight carbon

atoms are consistent with the known electronic effects of the hydroxyl and bromo substituents.

The data and protocols presented in this guide provide a valuable resource for scientists and

researchers working with this compound, facilitating its unambiguous identification and

characterization in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265630#13c-nmr-chemical-shifts-of-8-bromo-1-
octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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